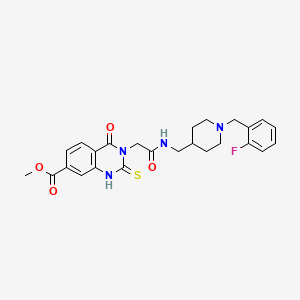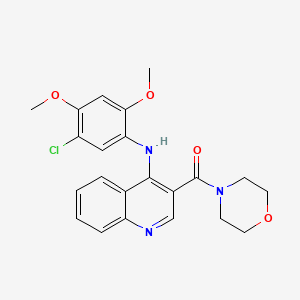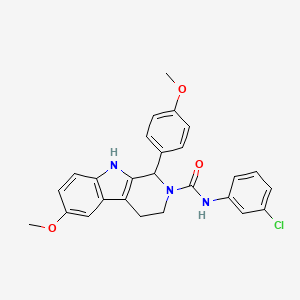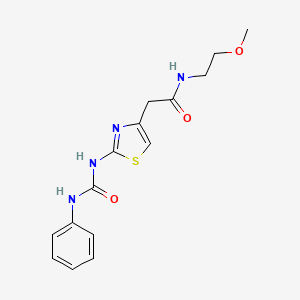![molecular formula C16H17N5OS B14975492 N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14975492.png)
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a phenyl ring, an imidazo[4,5-B]pyridine moiety, and a sulfanylacetamide group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-B]pyridine core, followed by the introduction of the dimethylamino group and the phenyl ring. The final step involves the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include dimethylamine, phenylboronic acid, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; conditionssolvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The imidazo[4,5-B]pyridine moiety is known to interact with nucleic acids, potentially affecting gene expression and cellular processes. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can be compared with other similar compounds, such as:
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}propionamide: Contains a propionamide group, leading to different chemical properties.
N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}butyramide: Features a butyramide group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H17N5OS |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-21(2)12-7-5-11(6-8-12)18-14(22)10-23-16-19-13-4-3-9-17-15(13)20-16/h3-9H,10H2,1-2H3,(H,18,22)(H,17,19,20) |
InChI 键 |
YVHFLCARIWUTCP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-methylpyridin-2-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14975417.png)

![2-((3-(dimethylamino)propyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B14975427.png)

![N-(2-cyanophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14975446.png)

![1-ethyl-N-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14975457.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14975462.png)
![N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B14975464.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B14975476.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)butanamide](/img/structure/B14975484.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B14975490.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14975498.png)
